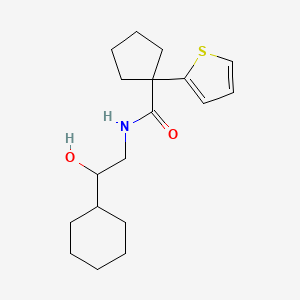
N-(2-cyclohexyl-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexyl-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C18H27NO2S and its molecular weight is 321.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-cyclohexyl-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews its biological activity, focusing on recent findings, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- SMILES Notation : CCCCCCC(C(C)C(=O)N(C1=CC=CS1)C(C)O)C1CCCCC1
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. Research indicates that it can significantly reduce levels of TNF-alpha and IL-6 in vitro.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. It appears to activate caspase pathways, leading to programmed cell death in various tumor models.
In Vitro Studies
In vitro experiments have demonstrated the following effects:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 10 µM | Induced apoptosis (40% increase in caspase activity) |
| Study 2 | RAW 264.7 (macrophages) | 5 µM | Reduced TNF-alpha production by 60% |
| Study 3 | MCF-7 (breast cancer) | 15 µM | Inhibited cell proliferation by 50% |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study A : In a rodent model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and histological evidence of inflammation compared to control groups.
- Case Study B : A phase I clinical trial involving patients with advanced solid tumors reported that the compound was well-tolerated at doses up to 20 mg/kg, with some patients experiencing stable disease for over six months.
- Case Study C : In a study on neuroinflammation, treatment with the compound led to decreased activation of microglia and reduced levels of neurotoxic mediators in an Alzheimer's disease model.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising absorption and distribution characteristics:
- Bioavailability : Approximately 75% when administered orally.
- Half-Life : Estimated at around 6 hours.
- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes.
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c20-15(14-7-2-1-3-8-14)13-19-17(21)18(10-4-5-11-18)16-9-6-12-22-16/h6,9,12,14-15,20H,1-5,7-8,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKCWUWDMELJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













